5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide
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Overview
Description
“5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide” is a complex organic compound that features a furan ring, a benzodioxole group, and a benzothiazole group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and benzo[d]thiazole derivatives, followed by their coupling with a furan-2-carboxamide moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzodioxole group.
Reduction: Reduction reactions could target the sulfonamide group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide: analogs with different substituents on the aromatic rings.
Other sulfonamide derivatives: with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylsulfamoyl)-N-(1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6S2/c23-18(21-19-20-12-3-1-2-4-16(12)29-19)14-7-8-17(28-14)30(24,25)22-11-5-6-13-15(9-11)27-10-26-13/h1-9,22H,10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKHHWCIDIEPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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